REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)[N:8]2[CH:16]=[N:15][C:14]3[C:13](=[O:17])[NH:12][C:11]([NH2:18])=[N:10][C:9]2=3)C=CC=CC=1.[Cl:31][CH2:32][CH2:33][O:34][CH2:35]Cl>CN(C=O)C>[Cl:31][CH2:32][CH2:33][O:34][CH2:35][N:15]1[C:14]2[C:13](=[O:17])[NH:12][C:11]([NH2:18])=[N:10][C:9]=2[N:8]=[CH:16]1
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1C=2N=C(NC(C2N=C1)=O)N)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
ClCCOCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 25° C. for 8.0 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was then partitioned between EtOAc (100 mL) and water (100 mL)
|
Type
|
WASH
|
Details
|
The EtOAc solution was washed with water (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then it was dried over MgSO4 (s)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification of the residue by use of column chromatography (EtOAc)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCOCN1C=NC=2N=C(NC(C12)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.39 mmol | |
AMOUNT: MASS | 1.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |